3-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone
Description
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl4N4OS/c1-2-9-32-22(29-30-24(32)34-14-15-5-8-19(26)21(28)11-15)18-4-3-10-31(23(18)33)13-16-6-7-17(25)12-20(16)27/h2-8,10-12H,1,9,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEUJXPRSCVHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For example, studies have shown that derivatives of triazoles can disrupt cell wall synthesis in bacteria, leading to cell lysis .
Anticancer Activity
The compound has demonstrated potential anticancer properties in vitro. It has been evaluated against several cancer cell lines, showing cytotoxic effects that are attributed to the induction of apoptosis and cell cycle arrest. The presence of dichlorobenzyl groups enhances its interaction with cellular targets involved in proliferation and survival pathways .
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been reported. The compound's structure allows it to interact with enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cellular signaling pathways. This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutics .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety in the triazole ring is susceptible to nucleophilic displacement. This reactivity is leveraged in synthetic modifications:
| Reaction Type | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| Thioether alkylation | Basic conditions (K₂CO₃, DMF) | Alkyl halides (e.g., CH₃I) | Formation of sulfonium intermediates or S-alkylated derivatives | |
| Thiol-disulfide exchange | Oxidative conditions (H₂O₂, rt) | Thiols (e.g., glutathione) | Disulfide bond formation with biological thiols |
-
Example: Reaction with methyl iodide under basic conditions replaces the sulfanyl group with a methylthio group, altering electronic properties.
Functionalization of the Allyl Group
The allyl substituent participates in electrophilic additions and cycloadditions:
-
The allyl group’s electron-rich nature facilitates these reactions, often requiring controlled temperatures to avoid polymerization .
Triazole Ring Modifications
The 1,2,4-triazole core undergoes electrophilic substitution and ring-opening reactions:
-
N-Alkylation is critical for diversifying biological activity, as seen in analogs with enhanced antimicrobial profiles .
Pyridinone Ring Reactivity
The 2(1H)-pyridinone ring participates in hydrogen bonding and acid-base reactions:
Dichlorobenzyl Group Transformations
The electron-withdrawing chlorine atoms influence aromatic electrophilic substitution:
-
Suzuki cross-coupling introduces aryl groups, enhancing binding affinity in medicinal chemistry applications.
Oxidation and Reduction Pathways
Redox reactions modulate the compound’s electronic properties:
| Reaction Type | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| Sulfoxide formation | mCPBA, CH₂Cl₂, 0°C | m-Chloroperbenzoic acid | Sulfoxide derivatives with altered polarity | |
| Allyl group hydrogenation | H₂ (1 atm), Pd/C, ethanol | - | Saturated propyl chain, reducing steric hindrance |
-
Controlled oxidation of the sulfanyl group to sulfoxide enhances water solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Analogs
Physicochemical Properties
- Lipophilicity (logP):
The target compound’s dichlorobenzyl groups increase logP (~4.5 estimated) compared to the benzyl analog (CAS 148372-30-9, logP ~3.2) . Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility. - Solubility: The polar pyridinone and triazole moieties improve aqueous solubility, but chlorine atoms counterbalance this via hydrophobic effects. Benzyl analogs (e.g., CAS 148372-30-9) likely exhibit better solubility due to fewer chlorine atoms .
Pharmacokinetic Trends
- ADME Profile: The benzyl analog (CAS 148372-30-9) may exhibit faster renal clearance due to lower molecular weight and logP .
Q & A
Q. What are the established synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step protocols, leveraging S-alkylation and nucleophilic substitution. A common approach includes:
- Step 1 : Preparation of the triazole-thiol intermediate (e.g., 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) via cyclization of thiocarbazides or thiosemicarbazides.
- Step 2 : Alkylation of the thiol group using 3,4-dichlorobenzyl halides under alkaline conditions (NaOH/MeOH) to introduce the sulfanyl-dichlorobenzyl moiety .
- Step 3 : Functionalization of the pyridinone ring via nucleophilic substitution with 2,4-dichlorobenzyl groups, often requiring anhydrous conditions and catalysts like triethylamine .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, pyridine protons in related compounds resonate at δ 8.72 ppm (d, J = 4.5 Hz), while dichlorobenzyl CH₂ groups appear at δ 3.04–3.43 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for verifying triazole ring geometry and substituent orientations .
Q. How do dichlorobenzyl substituents influence the compound’s stability and reactivity?
The electron-withdrawing chlorine atoms enhance stability by reducing electron density on the triazole and pyridinone rings, thereby minimizing unwanted oxidation. However, they may hinder nucleophilic substitution reactions, necessitating stronger bases (e.g., LiAlH₄) or elevated temperatures .
Advanced Research Questions
Q. How can researchers optimize reaction yields during scale-up synthesis?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) using statistical models to identify optimal conditions. For example, flow-chemistry approaches improve reproducibility in multi-step syntheses .
- Purification Strategies : Recrystallization from methanol or mixed solvents (e.g., EtOAc/hexane) enhances purity, critical for biological assays .
Q. How to address contradictions in biological activity data across studies?
- Standardized Assays : Ensure consistent assay conditions (e.g., enzyme concentration, incubation time). For instance, colorimetric tyrosinase inhibition assays should use triplicate measurements and positive controls (e.g., kojic acid) .
- Purity Validation : Use HPLC-MS to confirm compound integrity, as impurities from incomplete alkylation (e.g., residual thiols) may skew results .
Q. What strategies enhance target selectivity in derivative design?
- Substituent Tuning : Replace 3,4-dichlorobenzyl with fluorinated or bulkier groups (e.g., adamantyl) to modulate steric and electronic effects. Molecular docking studies can predict binding affinities toward specific receptors .
- Prodrug Approaches : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability while maintaining target engagement .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
